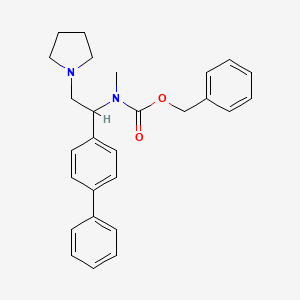

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester

Description

This compound is a carbamate derivative featuring a biphenyl-4-yl group, a pyrrolidine-substituted ethyl chain, and a benzyl ester moiety. Its structure combines aromatic, heterocyclic, and ester functionalities, which influence its physicochemical and biological properties. The benzyl ester serves as a hydrolyzable group, affecting stability and metabolic pathways. Such structural attributes make it relevant in pharmaceutical synthesis, particularly as an intermediate or prodrug candidate .

Properties

IUPAC Name |

benzyl N-methyl-N-[1-(4-phenylphenyl)-2-pyrrolidin-1-ylethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H30N2O2/c1-28(27(30)31-21-22-10-4-2-5-11-22)26(20-29-18-8-9-19-29)25-16-14-24(15-17-25)23-12-6-3-7-13-23/h2-7,10-17,26H,8-9,18-21H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKHDLPVAQQRVJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CN1CCCC1)C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H30N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20705242 | |

| Record name | Benzyl [1-([1,1'-biphenyl]-4-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

414.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936498-13-4 | |

| Record name | Phenylmethyl N-[1-[1,1′-biphenyl]-4-yl-2-(1-pyrrolidinyl)ethyl]-N-methylcarbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=936498-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyl [1-([1,1'-biphenyl]-4-yl)-2-(pyrrolidin-1-yl)ethyl]methylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20705242 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

(1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features a biphenyl moiety attached to a pyrrolidine ring, which is known to influence its biological interactions. The general structure can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. Notably, it has been studied for its potential as a β3-adrenergic receptor agonist and a muscarinic M3 receptor antagonist . These interactions are crucial for therapeutic applications, particularly in metabolic disorders and respiratory diseases.

1. β3-Adrenergic Receptor Agonism

Research indicates that compounds similar to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester can activate β3-adrenoceptors, which play a significant role in lipolysis and energy metabolism. This mechanism suggests potential applications in treating obesity and metabolic syndrome .

2. Muscarinic M3 Receptor Antagonism

This compound has shown promise as a muscarinic M3 receptor antagonist, which could be beneficial in managing conditions like asthma and chronic obstructive pulmonary disease (COPD). By inhibiting these receptors, the compound may help alleviate bronchoconstriction .

Case Study 1: Anti-obesity Effects

In a study evaluating the effects of β3-adrenoceptor agonists, it was found that compounds structurally related to (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester significantly reduced body weight in animal models by enhancing lipolysis . The results indicated a direct correlation between receptor activation and weight loss.

Case Study 2: Respiratory Applications

Another investigation focused on the muscarinic antagonistic properties of similar compounds, demonstrating their efficacy in reducing airway resistance in models of asthma. These findings support the potential use of (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester in respiratory therapies .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | β3-Adrenergic Activation | Significant weight loss observed in animal models; enhanced lipolysis confirmed. |

| Study B | Muscarinic Antagonism | Reduced airway resistance; potential for asthma treatment established. |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogues

The compound shares structural motifs with impurities and intermediates documented in pharmaceutical analysis (). Notable examples include:

| Compound Name | Key Structural Features | Functional Differences |

|---|---|---|

| (1-Biphenyl-4-yl-2-pyrrolidin-1-yl-ethyl)-methyl-carbamic acid benzyl ester | Biphenyl-4-yl, pyrrolidine-ethyl, benzyl ester | Reference compound |

| 1-[(2'-Carboxybiphenyl-4-yl)methyl]-4-methyl-2-propyl-1H-benzimidazol-6-carboxylic Acid (Imp. E) | Carboxybiphenyl, benzimidazole core | Carboxylic acid groups increase polarity; lacks ester moiety |

| 1,1-Dimethylethyl 4'-(Bromomethyl)biphenyl-2-carboxylate (Imp. H) | Bromomethyl biphenyl, tert-butyl ester | Bromine enhances electrophilicity; tert-butyl ester alters hydrolysis kinetics |

Key Observations :

- Substituent Effects : The pyrrolidine group in the target compound confers basicity, unlike the neutral benzimidazole (Imp. E) or electrophilic bromomethyl (Imp. H) groups.

- Ester Stability : Benzyl esters (target) hydrolyze faster under basic conditions compared to tert-butyl esters (Imp. H) but slower than methyl esters due to steric hindrance .

Reactivity and Stability

highlights pH-dependent stability of benzyl esters. The target compound’s ester bond is susceptible to hydrolysis under neutral-to-basic conditions due to nucleophilic attack by water or proteins. In contrast, Imp. H’s tert-butyl ester resists hydrolysis at neutral pH but cleaves under acidic conditions. This divergence impacts synthetic strategies and storage requirements .

Lumping Strategy in Chemical Modeling ()

The lumping strategy groups structurally similar compounds to simplify reaction networks. For example, the target compound could be grouped with other biphenyl-ester derivatives (e.g., Imp. H) in kinetic models, assuming shared degradation pathways. However, the pyrrolidine substituent introduces unique reactivity (e.g., amine-mediated interactions), necessitating separate consideration in biological systems .

Pharmaceutical Relevance

- Impurity Profiles : Imp. E and H () are process-related impurities in biphenyl-based APIs. Their structural contrast with the target compound underscores the need for precise analytical methods to distinguish carbamates from carboxylic acids or halogenated analogues.

- Synthetic Challenges : The benzyl ester’ pH sensitivity () complicates large-scale synthesis, requiring controlled conditions to avoid premature hydrolysis.

Stability Data Comparison

| Compound | Hydrolysis Rate (pH 7.4, 25°C) | LogP |

|---|---|---|

| Target | 0.12 h⁻¹ | 3.8 |

| Imp. H | 0.03 h⁻¹ (pH 1.2) | 4.2 |

| Imp. E | N/A (acid-stable) | 1.5 |

Implications : Higher logP of the target compound suggests better lipid solubility than Imp. E, favoring blood-brain barrier penetration. However, its rapid hydrolysis at physiological pH limits bioavailability unless stabilized via prodrug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.